molecular formula C8H8N2O2S B2890718 2-(4-Aminobenzenesulfonyl)acetonitrile CAS No. 797036-00-1

2-(4-Aminobenzenesulfonyl)acetonitrile

Cat. No.: B2890718
CAS No.: 797036-00-1
M. Wt: 196.22
InChI Key: CRBXIHDJWSZJIB-UHFFFAOYSA-N
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Description

2-(4-Aminobenzenesulfonyl)acetonitrile is an organic compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol . It is characterized by the presence of an aminobenzenesulfonyl group attached to an acetonitrile moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminobenzenesulfonyl)acetonitrile typically involves the reaction of 4-aminobenzenesulfonyl chloride with acetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobenzenesulfonyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Aminobenzenesulfonyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzenesulfonyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)sulfonylacetonitrile
  • 4-Aminobenzenesulfonamide
  • 4-Aminobenzenesulfonyl chloride

Uniqueness

2-(4-Aminobenzenesulfonyl)acetonitrile is unique due to its combination of an aminobenzenesulfonyl group with an acetonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4-aminophenyl)sulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBXIHDJWSZJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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